Spiro[3.5]nonan-5-amine
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Overview
Description
Spiro[35]nonan-5-amine is a spirocyclic amine compound characterized by a unique structure where two cyclic rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.5]nonan-5-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Spiro[3.5]nonan-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which Spiro[3.5]nonan-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Spiro[3.5]nonan-6-amine
- Spiro[3.5]nonane
Comparison: Spiro[3.5]nonan-5-amine is unique due to its specific amine position, which can influence its reactivity and interaction with other molecules. Compared to Spiro[3.5]nonan-6-amine, the position of the amine group in this compound may result in different chemical and biological properties.
Properties
IUPAC Name |
spiro[3.5]nonan-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-4-1-2-5-9(8)6-3-7-9/h8H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJDJBEPMCYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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